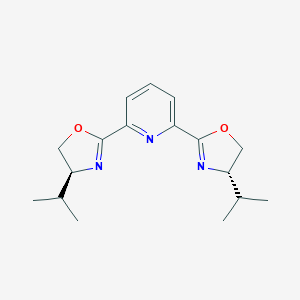

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

Vue d'ensemble

Description

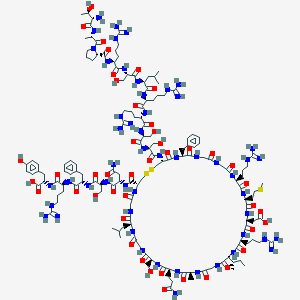

“(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine” is a chemical compound with the CAS RN: 118949-61-4 . It is also known as "(S,S)-2,2’- (2,6-Pyridinediyl)bis (4-isopropyl-2-oxazoline)" .

Molecular Structure Analysis

The empirical formula of this compound is C17H23N3O2 . It has a molecular weight of 301.38 .Chemical Reactions Analysis

This compound has been used as a ligand in the dual-catalyst system for highly enantioselective conjugate cyanation of unsaturated imides . It has also been used for cross-coupling reactions of iodoalkanes with alkyl zinc halides .Physical And Chemical Properties Analysis

The compound is a solid at 20°C . The compound has a melting point of 151.0 155.0 °C .Applications De Recherche Scientifique

Synthetic Organic Chemistry

Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . It displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .

Biological Activities

Many oxazoline-based ring structures presently available are noticeable for their biological activities . These kinds of heterocyclic framework are predominant in majority of drugs, dyes, and catalysts .

Advancements in Synthesis

Advancements in the synthesis of oxazolines have been made, with various synthetic protocols of oxazolines based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

Copolymer Chain Formation

Copolymerization reactions of various 2-oxazoline monomers at different molar ratios offer detailed insight into the build-up and composition of the polymer chains . The types of the monomers and their molar ratios in the feed have a strong effect on the microstructure of the forming copolymer chains .

Post-Polymerization Modification

2-oxazolines can be copolymerized with 2-dec-9′-enyl-2-oxazoline, where the double bond allows for post-polymerization modification and can function as a crosslinking unit to form polymer networks .

Biomedical Applications

Poly (2-oxazoline)s (POx) have shown great potential for biomedical applications because their aqueous solutions or hydrogels exhibit the volume phase transition of lower critical solution temperature (LCST) type .

Material Science Applications

These materials can also be utilized as catalysts, photolithographic matrices for electronics, protective coatings, and electronic insulators .

Renewable Power Source Applications

The chemical and physical properties, “green” production and biocompatibility of oxazoline polymers suggest their possible use in renewable power source applications . The requirements for materials used for polymer electrolytes are strict and plentiful including electrochemical stability, good ionic conduction coupled with electronic insulation, wide electrochemical window, robustness against electrical, mechanical, and thermal stresses and last but not least environmental friendliness and biological and chemical stability .

Safety and Hazards

Propriétés

IUPAC Name |

(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGQGLBCAHGJDR-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350833 | |

| Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine | |

CAS RN |

118949-61-4 | |

| Record name | 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118949-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | i-Pr-pybox, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118949614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | I-PR-PYBOX, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1A0B1BVRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

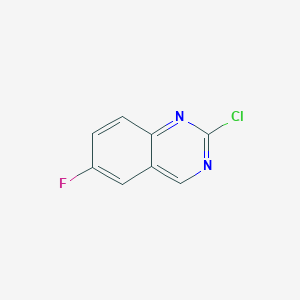

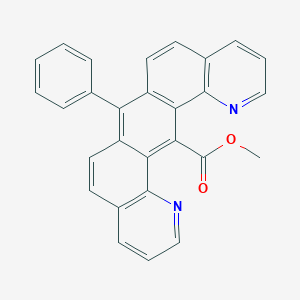

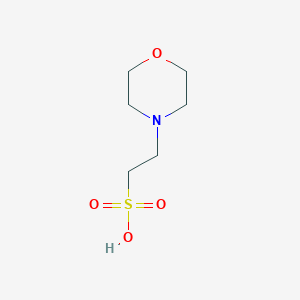

Feasible Synthetic Routes

Q & A

Q1: What are the catalytic properties and applications of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine?

A1: (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, often abbreviated as (S,S)-iPr-Pybox, is a chiral bis(oxazoline) ligand widely employed in asymmetric catalysis. [] It acts as a chelating ligand, coordinating to transition metals like ruthenium. This coordination creates a chiral environment around the metal center, enabling enantioselective reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.